1,3-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of benzimidazole, pyrazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with a pyridine derivative under controlled conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYLIMIDAZOLIUM IODIDE: A related compound with similar structural features but different functional groups.
4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE: Another compound with a benzimidazole core, used in organic semiconductors.
Uniqueness
1,3-DIMETHYL-N~4~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of benzimidazole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N8O |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-(1-methylbenzimidazol-2-yl)-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N8O/c1-12-19(14(3)30(5)27-12)17-11-15(20-13(2)28-31(6)21(20)24-17)22(32)26-23-25-16-9-7-8-10-18(16)29(23)4/h7-11H,1-6H3,(H,25,26,32) |
InChI Key |
OEZCLBFRMMUIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NC4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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